Cas no 13058-16-7 (N-CBZ-DL-Tryptophan)
N-CBZ-DL-Tryptophan Chemical and Physical Properties
Names and Identifiers
-
- 2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid
- N-Carbobenzoxy-DL-tryptophan
- Z-DL-Trp-OH
- N-CBZ-DL -TRYPTOPHAN
- Nα-Z-DL-tryptophan
- Tryptophan,N-[(phenylmethoxy)carbonyl]-
- 2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid
- Benzyloxycarbonyltryptophan
- CARBOBENZOXY-L-TRYPTOPHAN
- DL-Z-Trp-OH
- N-(BENZYLOXYCARBONYL)TRYPTOPHAN
- N-benzyloxycarbonyl-RS-tryptophan
- N-Benzyloxycarbonyl-Tryptophan
- N-carbobenzoxytryptophane
- N-CBZ-dl-tryptophane
- N-CBZ-tryptophane
- Z-DL-tryptophan
- N-Benzyloxycarbonyl-DL-tryptophan
- Z-DL-TRP
- Cbz-DL-Trp-OH
- N-Z-DL-Tryptophan
- Cbz-DL-tryptophan
- Carbobenzoxytryptophan
- N-Cbz-DL-tryptophan
- AKOS BBS-00007675
- 13058-16-7
- CS-0149809
- SCHEMBL1285921
- DTXSID901294784
- DL-Tryptophan, N-[(phenylmethoxy)carbonyl]-
- AKOS016040304
- cbz-dl-tryptophane
- NSC-88478
- AHYFYYVVAXRMKB-UHFFFAOYSA-N
- 3-(1H-indol-3-yl)-2-(phenylmethoxy carbonylamino)propanoic acid
- NSC521831
- DL-Tryptophan, N-[(phenylmethoxy)carbonyl]
- Z-L-Trp-OH
- SY042569
- Tryptophan, N-[(phenylmethoxy)carbonyl]-
- EN300-20842
- AB01681
- NCIOpen2_009725
- Oprea1_287249
- Z104483552
- AB02665
- FT-0636484
- A888699
- NSC88478
- (2S)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate;Nalpha-Cbz-L-tryptophan
- FT-0629947
- N-(Benzyloxycarbonyl)-DL-tryptophan
- NSC 88478
- N-[(Benzyloxy)carbonyl]tryptophan #
- FT-0697533
- NS00120084
- A838091
- MFCD00069707
- N-Cbz-D-Tryptophan
- EINECS 235-949-1
- NSC-521831
- Oprea1_420297
- 5-Sulfoisophthalicacidmonolithiumsalt
- 2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
- AKOS000273857
- 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
- DS-15460
- SY062042
- N-[(Benzyloxy)carbonyl]tryptophan
- DB-055860
- Cbz-L-tryptophan;Cbz-Trp-OH
- N(a)-Benzyloxycarbonyl-D-tryptophan
- HY-W097167
- cbz-tryptophan
- DB-045988
- Cbz-D- tryptophan;Cbz-D-Trp-OH
- N-CBZ-DL-Tryptophan
-
- MDL: MFCD00069707
- Inchi: 1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
- InChI Key: AHYFYYVVAXRMKB-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC(C(=O)O)CC1=CNC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 337.11891
- Monoisotopic Mass: 338.126657
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.4
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.341
- Melting Point: 166.0 to 171.0 deg-C
- Boiling Point: 619.1°Cat760mmHg
- Flash Point: 328.2°C
- Refractive Index: 1.662
- PSA: 88.52
- LogP: 3.29440
- Solubility: Not determined
N-CBZ-DL-Tryptophan Security Information
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:2-8°C
N-CBZ-DL-Tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0641-1g |
N-CBZ-DL-Tryptophan |
13058-16-7 | 97.0%(T) | 1g |
135.0CNY | 2021-08-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0641-5g |
N-CBZ-DL-Tryptophan |
13058-16-7 | 97.0%(T) | 5g |
400.0CNY | 2021-08-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS076-25g |
N-CBZ-DL-Tryptophan |
13058-16-7 | 98% | 25g |
226CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS076-5g |
N-CBZ-DL-Tryptophan |
13058-16-7 | 98% | 5g |
61.0CNY | 2021-08-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z35620-25g |
Z-DL-Trp-OH |
13058-16-7 | 98% | 25g |
¥84.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z35620-5g |
Z-DL-Trp-OH |
13058-16-7 | 98% | 5g |
¥26.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z35620-10g |
Z-DL-Trp-OH |
13058-16-7 | 98% | 10g |
¥35.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z35620-100g |
Z-DL-Trp-OH |
13058-16-7 | 98% | 100g |
¥335.0 | 2023-09-05 | |
| TRC | C227113-50mg |
N-CBZ-DL-Tryptophan |
13058-16-7 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C227113-100mg |
N-CBZ-DL-Tryptophan |
13058-16-7 | 100mg |
$ 65.00 | 2022-04-01 |
N-CBZ-DL-Tryptophan Suppliers
N-CBZ-DL-Tryptophan Related Literature
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1. Stereochemistry of the side-chain dehydrogenation of N-benzyloxycarbonyl-(S)-tryptophan by Chromobacterium violaceumMark E. Gustafson,Delwyn Miller,Patrick J. Davis,John P. Rosazza,Ching-Jer Chang,Heinz G. Floss J. Chem. Soc. Chem. Commun. 1977 842
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2. Cytochalasan synthesis: total synthesis of cytochalasin GHazel Dyke,Patrick G. Steel,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1989 525
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3. Cytochalasan synthesis: total synthesis of cytochalasin GHazel Dyke,Robert Sauter,Patrick Steel,Eric J. Thomas J. Chem. Soc. Chem. Commun. 1986 1447
Additional information on N-CBZ-DL-Tryptophan
N-CBZ-DL-Tryptophan (CAS No. 13058-16-7): A Comprehensive Guide to Its Properties and Applications
N-CBZ-DL-Tryptophan (CAS No. 13058-16-7) is a chemically modified derivative of the essential amino acid tryptophan, widely used in pharmaceutical research and peptide synthesis. This compound, featuring a carbobenzyloxy (Cbz) protecting group, plays a crucial role in modern organic chemistry and drug development. Its unique structure makes it indispensable for researchers exploring peptide-based therapeutics and neurological studies.
The growing interest in N-CBZ-DL-Tryptophan stems from its versatility in peptide coupling reactions and its importance in studying neurotransmitter pathways. With the increasing focus on personalized medicine and targeted drug delivery systems, this compound has gained significant attention in both academic and industrial settings. Researchers frequently search for information about its solubility properties, storage conditions, and handling precautions, reflecting the practical needs of laboratory applications.
From a chemical perspective, N-CBZ-DL-Tryptophan demonstrates interesting characteristics that make it valuable for asymmetric synthesis and chiral resolution studies. The presence of both the indole moiety from tryptophan and the Cbz protecting group creates unique reactivity patterns that organic chemists exploit for complex molecular constructions. Recent publications highlight its use in developing novel antidepressant candidates and sleep disorder treatments, connecting to current healthcare trends.
The pharmaceutical applications of N-CBZ-DL-Tryptophan extend to its role as a building block for peptide-based vaccines and bioconjugation techniques. As the biotechnology industry expands, with particular growth in mRNA therapeutics and protein engineering, the demand for high-quality protected amino acids like this compound continues to rise. Manufacturers emphasize its high purity standards and consistent batch-to-batch quality, critical factors for research reproducibility.
In analytical chemistry, N-CBZ-DL-Tryptophan serves as an important reference standard for HPLC method development and chiral separation techniques. The compound's distinct UV absorbance characteristics, attributed to its aromatic indole system, make it particularly useful for method validation in pharmaceutical quality control laboratories. These applications align with current industry demands for improved analytical methodologies in drug development pipelines.
The synthesis and handling of N-CBZ-DL-Tryptophan require specific considerations regarding pH stability and temperature sensitivity. Proper storage conditions typically involve protection from light and moisture at controlled temperatures, details frequently searched by laboratory technicians. The compound's stability profile makes it suitable for various solid-phase peptide synthesis (SPPS) protocols, a technique experiencing renewed interest due to advances in automated synthesis platforms.
Market trends indicate growing procurement of N-CBZ-DL-Tryptophan by contract research organizations and academic institutions focusing on neurodegenerative disease research. The compound's relevance to serotonin pathway studies connects with current investigations into mood disorders and cognitive health, areas receiving significant research funding globally. Suppliers often highlight its availability in various packaging sizes and custom purity grades to meet diverse research needs.
From a regulatory standpoint, N-CBZ-DL-Tryptophan falls into the category of research chemicals with well-documented safety profiles when handled properly. Material safety data sheets provide detailed guidance on personal protective equipment requirements and first aid measures, information commonly sought by laboratory safety officers. The compound's classification makes it accessible for research purposes while maintaining appropriate safety protocols.
The future outlook for N-CBZ-DL-Tryptophan appears promising as peptide therapeutics gain traction in treating various conditions. Its role in developing next-generation biologics and targeted therapies positions it as a valuable tool for medicinal chemists. Ongoing research into blood-brain barrier penetration and receptor-specific drug design further enhances the compound's significance in contemporary drug discovery efforts.
For researchers considering N-CBZ-DL-Tryptophan for their projects, understanding its reactivity in various solvents and compatibility with different coupling reagents becomes essential. Technical inquiries often focus on optimization of deprotection conditions and yield improvement strategies, reflecting practical challenges in synthetic applications. Suppliers continue to develop improved analytical certificates and technical support services to assist with these research needs.
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